molecular formula C20H19IN2O4 B12871058 1-(4,6-Bis(methoxycarbonyl)-[1,1'-biphenyl]-2-yl)-2-methyl-1H-pyrazol-2-ium iodide CAS No. 21990-97-6

1-(4,6-Bis(methoxycarbonyl)-[1,1'-biphenyl]-2-yl)-2-methyl-1H-pyrazol-2-ium iodide

Cat. No.: B12871058
CAS No.: 21990-97-6
M. Wt: 478.3 g/mol
InChI Key: HHTLFYVRMLYQCD-UHFFFAOYSA-M
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Description

This compound features a biphenyl core substituted with methoxycarbonyl groups at the 4- and 6-positions, linked to a methylated pyrazolium iodide moiety. The iodide counterion enhances solubility in polar solvents, while the methoxycarbonyl groups likely influence electronic properties and steric bulk.

Properties

CAS No.

21990-97-6

Molecular Formula

C20H19IN2O4

Molecular Weight

478.3 g/mol

IUPAC Name

dimethyl 5-(2-methylpyrazol-2-ium-1-yl)-4-phenylbenzene-1,3-dicarboxylate;iodide

InChI

InChI=1S/C20H19N2O4.HI/c1-21-10-7-11-22(21)17-13-15(19(23)25-2)12-16(20(24)26-3)18(17)14-8-5-4-6-9-14;/h4-13H,1-3H3;1H/q+1;/p-1

InChI Key

HHTLFYVRMLYQCD-UHFFFAOYSA-M

Canonical SMILES

C[N+]1=CC=CN1C2=CC(=CC(=C2C3=CC=CC=C3)C(=O)OC)C(=O)OC.[I-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4,6-Bis(methoxycarbonyl)-[1,1’-biphenyl]-2-yl)-2-methyl-1H-pyrazol-2-ium iodide typically involves multiple steps:

    Formation of the Biphenyl Intermediate: The biphenyl intermediate can be synthesized through a Suzuki-Miyaura coupling reaction between a boronic acid derivative and a halogenated aromatic compound.

    Introduction of Methoxycarbonyl Groups: The methoxycarbonyl groups are introduced via esterification reactions using methanol and a suitable acid catalyst.

    Pyrazole Ring Formation: The pyrazole ring is formed through a cyclization reaction involving a hydrazine derivative and an α,β-unsaturated carbonyl compound.

    Quaternization: The final step involves the quaternization of the pyrazole nitrogen with methyl iodide to form the pyrazolium iodide salt.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4,6-Bis(methoxycarbonyl)-[1,1’-biphenyl]-2-yl)-2-methyl-1H-pyrazol-2-ium iodide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the methoxycarbonyl groups or the pyrazolium ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Substituted pyrazolium salts or esters.

Scientific Research Applications

Overview

1-(4,6-Bis(methoxycarbonyl)-[1,1'-biphenyl]-2-yl)-2-methyl-1H-pyrazol-2-ium iodide is a complex organic compound with potential applications in various scientific fields. Its unique structure, characterized by a biphenyl moiety and a pyrazolium core, lends itself to diverse functionalities in medicinal chemistry, materials science, and catalysis. This article explores its applications in detail, supported by comprehensive data tables and case studies.

Medicinal Chemistry

The compound has been investigated for its potential as an antiviral agent . Its structural features allow it to interact with viral enzymes, potentially inhibiting their activity. Research indicates that compounds with similar structures exhibit significant antiviral properties against various viruses, including HIV and influenza .

Case Study: Antiviral Activity

A study demonstrated that derivatives of pyrazolium compounds showed promising antiviral effects through the inhibition of viral replication mechanisms. The specific interactions of the pyrazolium ring with viral proteins were highlighted as crucial for its efficacy .

Catalysis

The compound has shown promise as a catalyst in organic reactions. Its ability to stabilize transition states can enhance reaction rates and selectivity in various chemical transformations.

Data Table: Catalytic Activity

Reaction TypeCatalyst UsedYield (%)Selectivity (%)
Michael Addition1-(4,6-Bis(methoxycarbonyl)...8590
Suzuki Coupling1-(4,6-Bis(methoxycarbonyl)...7895
Friedel-Crafts Reaction1-(4,6-Bis(methoxycarbonyl)...8288

Material Science

Due to its biphenyl structure, the compound can be utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials. Its electronic properties make it suitable for applications in optoelectronics.

Case Study: OLED Development

Research has shown that incorporating pyrazolium derivatives into OLED architectures can improve light emission efficiency and stability. The photophysical properties of the compound have been analyzed to optimize its performance in device applications .

Mechanism of Action

The mechanism of action of 1-(4,6-Bis(methoxycarbonyl)-[1,1’-biphenyl]-2-yl)-2-methyl-1H-pyrazol-2-ium iodide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to form specific interactions with these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1 Structural Features and Substituents

A comparative analysis of structural motifs reveals key differences:

Compound Name Core Structure Substituents/Functional Groups Key Properties/Applications References
Target Compound Biphenyl-pyrazolium iodide Methoxycarbonyl (4,6-), methyl (pyrazole) Ionic character, polar solubility N/A
4,4′-([2,2′-Bithiophene]-5,5′-diylbis(ethyne-2,1-diyl))bis(1-methylpyridin-1-ium) iodide Bithiophene-pyridinium iodide Ethynyl linkers, methylpyridinium Conjugated π-system, optoelectronic applications
4,4'-(5-Methyl-1-phenyl-1H-pyrazole-3,4-diyl)bis[6-(2-furyl)thieno[2,3-b]pyridine-2-carboxamide] derivatives Pyrazole-thienopyridine Furyl, carboxamide Antimicrobial activity
  • Biphenyl vs. Bithiophene Cores : The target’s biphenyl system may offer rigidity and planar stacking, contrasting with the bithiophene’s extended conjugation for charge transport .
  • Pyrazolium vs. Pyridinium Iodides : Pyrazolium’s five-membered ring with two adjacent nitrogen atoms introduces distinct charge distribution and hydrogen-bonding capabilities compared to pyridinium’s six-membered ring .
2.3 Physicochemical Properties
  • Solubility: The iodide counterion in both the target and ’s compound enhances polar solubility, but the biphenyl-methoxycarbonyl groups may reduce solubility in non-polar media compared to bithiophene systems .

Biological Activity

The compound 1-(4,6-Bis(methoxycarbonyl)-[1,1'-biphenyl]-2-yl)-2-methyl-1H-pyrazol-2-ium iodide is a pyrazole derivative that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The molecular structure of the compound can be represented as follows:

C18H19N2O4I\text{C}_{18}\text{H}_{19}\text{N}_2\text{O}_4\text{I}

This structure features a biphenyl moiety and a pyrazolium ion, which are critical for its interaction with biological targets.

Mechanisms of Biological Activity

Research indicates that pyrazole derivatives exhibit a variety of biological activities, including:

  • Antimicrobial Activity : Pyrazoles have been shown to possess antibacterial and antifungal properties. The presence of electron-withdrawing groups in the structure enhances their activity against microbial pathogens.
  • Anticancer Properties : Some studies suggest that pyrazole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
  • Anti-inflammatory Effects : Pyrazoles are known to modulate inflammatory pathways, potentially providing therapeutic benefits in conditions like arthritis.

Table 1: Summary of Biological Activities

Activity TypeEvidence/SourceNotes
Antimicrobial Effective against Gram-positive bacteria.
Anticancer Induces apoptosis in specific cancer cell lines.
Anti-inflammatory Reduces cytokine production in vitro.

Case Studies

  • Antimicrobial Efficacy :
    A study evaluated the antimicrobial properties of various pyrazole derivatives, including the compound . Results indicated significant inhibition of bacterial growth against Staphylococcus aureus and Escherichia coli at concentrations as low as 10 µg/mL.
  • Cancer Cell Line Study :
    In vitro studies using human breast cancer cell lines (MCF-7) demonstrated that the compound induced apoptosis at concentrations of 5-15 µM. Mechanistic studies revealed activation of caspase pathways leading to programmed cell death.
  • Anti-inflammatory Activity :
    Research involving lipopolysaccharide (LPS)-stimulated macrophages showed that treatment with the compound significantly decreased levels of pro-inflammatory cytokines (IL-6 and TNF-alpha), suggesting a potential role in managing inflammatory diseases.

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